molecular formula C14H21NO4S B14830784 N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14830784
M. Wt: 299.39 g/mol
InChI Key: XUPKGBICGUJOCL-UHFFFAOYSA-N
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Description

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

N-[2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)19-12-7-5-6-11(18-10-8-9-10)13(12)15-20(4,16)17/h5-7,10,15H,8-9H2,1-4H3

InChI Key

XUPKGBICGUJOCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

N-(2-Tert-butoxy-6-cyclopropoxyphenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its applications and reactivity.

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